

A Technical Guide to 1-Benzyl-2-bromobenzene: Nomenclature, Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Benzyl-2-bromobenzene

Cat. No.: B3021675

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Executive Summary: This document provides a comprehensive technical overview of **1-benzyl-2-bromobenzene**, a key intermediate in synthetic organic chemistry. The guide details its formal nomenclature, including its IUPAC name and various synonyms, alongside a summary of its critical physicochemical and safety properties. A central focus is placed on a robust and well-established method for its synthesis, the Suzuki-Miyaura cross-coupling, with a detailed experimental protocol and mechanistic explanation. Furthermore, the guide explores the compound's synthetic utility, which is governed by the principle of orthogonal reactivity of its aryl bromide and benzylic functionalities. This dual reactivity makes it a versatile building block for the development of complex molecular architectures, particularly for professionals in pharmaceutical and materials science research.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. **1-Benzyl-2-bromobenzene** is known by several names across commercial and academic literature.

1.1. IUPAC Name The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **1-benzyl-2-bromobenzene**.^[1]

1.2. Common Synonyms The most prevalent synonym in commercial catalogs and chemical databases is 2-Bromodiphenylmethane.^{[1][2][3][4]} Other recorded synonyms include:

- Benzene, 1-bromo-2-(phenylmethyl)-[1]
- 1-Bromo-2-(phenylmethyl)benzene[1]
- Phenyl(o-bromophenyl)methane[1]

1.3. Key Identifiers For unambiguous identification and data retrieval, the following identifiers are crucial.

Identifier	Value	Source(s)
CAS Number	23450-18-2	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₁ Br	[1][2][3][4]
Molecular Weight	247.13 g/mol	[1][3][4]
SMILES	C1=CC=C(C=C1)CC2=CC=C C=C2Br	[1][4]
InChIKey	DLCYFIIONMLNAJ- UHFFFAOYSA-N	[1]

Physicochemical and Safety Data

2.1. Physicochemical Properties The compound is typically supplied as a solid at room temperature. Its properties are derived from its diphenylmethane core, modified by the presence of a sterically demanding ortho-bromine substituent.

2.2. Safety and Handling **1-Benzyl-2-bromobenzene** is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- GHS Classification: It is marked with the GHS06 pictogram, indicating "Danger".[3]
- Hazard Statements: Key hazards include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][3]

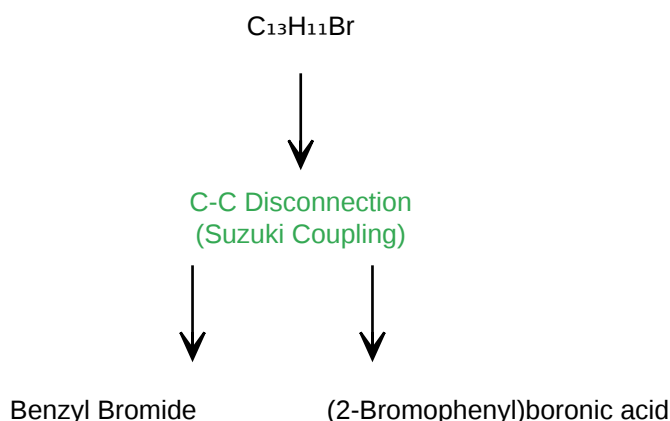
- Transportation: It is classified as a Dangerous Good for transport, which may incur additional shipping and handling protocols.[2][4]

Expert Insight: The hazards are consistent with related benzylic halides. The potential for respiratory irritation necessitates handling in a fume hood, and its toxicity profile requires the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a highly reliable and versatile method for constructing the **1-benzyl-2-bromobenzene** scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials.

3.1. Retrosynthetic Analysis The most logical disconnection breaks the C-C bond between the benzyl group and the brominated aromatic ring. This leads to two readily accessible precursors: a benzyl halide and an ortho-substituted arylboronic acid derivative.



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Caption: Retrosynthetic analysis of **1-benzyl-2-bromobenzene**.

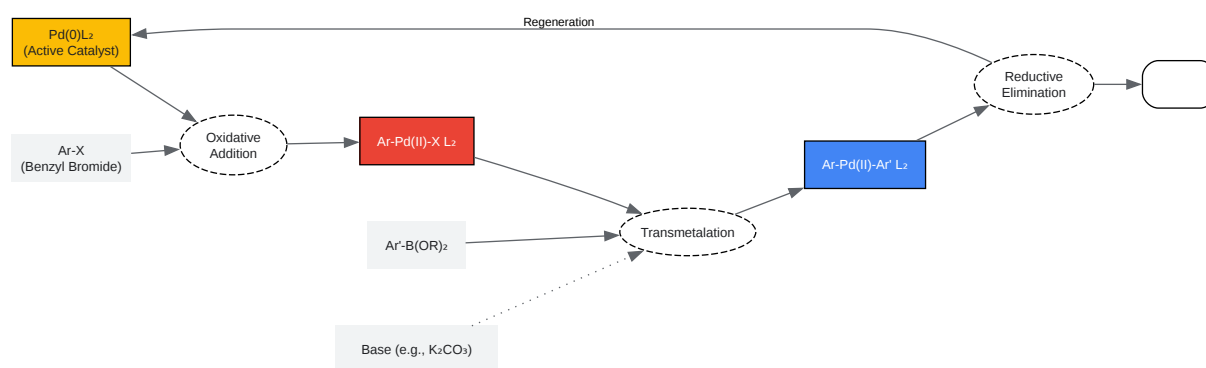
3.2. Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

Principle: This protocol utilizes a Palladium(0) catalyst to couple benzyl bromide with (2-bromophenyl)boronic acid. The base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center. The choice of a phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Detailed Step-by-Step Methodology:

- **Equipment Setup:** To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (2-bromophenyl)boronic acid (1.0 eq), potassium carbonate (K_2CO_3 , 2.5 eq), and a palladium catalyst such as $Pd(PPh_3)_4$ (0.03 eq).
- **Solvent Addition:** Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula.
- **Reagent Addition:** Add benzyl bromide (1.05 eq) to the stirred suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-benzyl-2-bromobenzene**.

3.3. Catalytic Cycle Mechanism The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently generates the desired C-C bond while regenerating the active catalyst.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

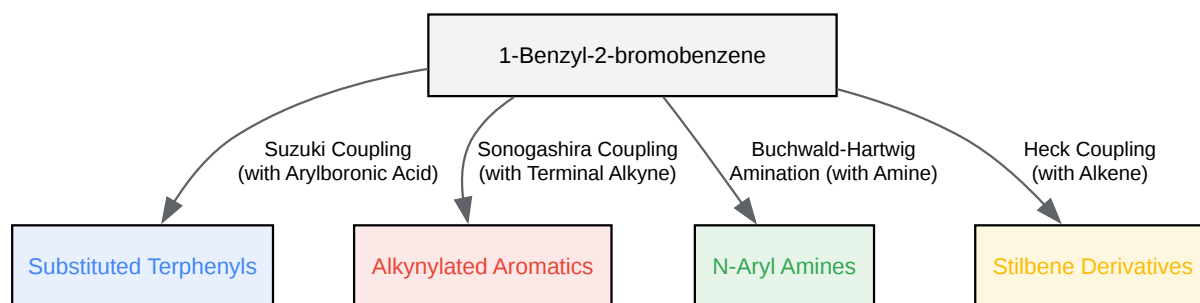
Reactivity and Synthetic Utility

4.1. The Principle of Orthogonal Reactivity The primary value of **1-benzyl-2-bromobenzene** as a synthetic intermediate lies in its two distinct, orthogonally reactive sites:

- The Aryl C-Br Bond: A classic handle for transition-metal-catalyzed cross-coupling reactions.
- The Benzylic C-H Bonds: Susceptible to radical-mediated functionalization or oxidation.

This orthogonality allows for sequential, selective modifications at different parts of the molecule, providing a powerful strategy for building molecular complexity.

4.2. Reactions at the Aryl Bromide Site The aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse bond types. This functional handle serves as a linchpin for elaborating the molecular structure.



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Caption: Synthetic transformations utilizing the aryl bromide functionality.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and selectivity of these transformations. For instance, bulky electron-rich phosphine ligands are often required for efficient Buchwald-Hartwig amination, while different conditions are optimal for Sonogashira or Heck couplings.

Applications in Research and Development

1-Benzyl-2-bromobenzene is not typically an end-product but rather a versatile scaffold for constructing more complex target molecules.

- **Pharmaceutical Research:** It serves as a precursor for synthesizing novel ligands for biological targets, where the terphenyl-like core can be decorated to optimize binding affinity and pharmacokinetic properties.
- **Materials Science:** It is a building block for polycyclic aromatic hydrocarbons (PAHs) and conjugated materials. The ability to precisely install substituents via cross-coupling allows for the fine-tuning of photophysical and electronic properties for applications in organic electronics (OLEDs, OFETs).
- **Ligand Synthesis:** The diphenylmethane framework can be elaborated into pincer-type or bidentate ligands for homogeneous catalysis, where the steric and electronic properties can be systematically varied.

Conclusion

1-Benzyl-2-bromobenzene, systematically named and identified by CAS number 23450-18-2, is a valuable and versatile intermediate for chemical synthesis. Its utility is defined by the orthogonal reactivity of its aryl bromide and benzylic positions. While its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling, its true power lies in its capacity as a scaffold, enabling researchers in drug development and materials science to construct complex and functionally diverse molecules through a variety of selective, high-yield transformations. Proper safety protocols are essential for its handling due to its inherent toxicity and irritant properties.

References

- 2-Bromodiphenylmethane | C₁₃H₁₁Br | CID 13061.

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